molecular formula C8H5ClN2O3 B2870763 6-Chloro-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime CAS No. 937602-19-2

6-Chloro-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime

Cat. No.: B2870763
CAS No.: 937602-19-2
M. Wt: 212.59
InChI Key: MPIZHPMSDOKGFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime is a chemical compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. The presence of the chloro and oxime functional groups in this compound suggests potential reactivity and utility in chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime typically involves the following steps:

    Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Oxime Group: The oxime group can be introduced by reacting the corresponding ketone or aldehyde with hydroxylamine hydrochloride under basic conditions.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: Reduction reactions could convert the oxime group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzoxazines.

Scientific Research Applications

6-Chloro-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime may have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Possible pharmaceutical applications due to its functional groups.

    Industry: Use in the production of polymers or advanced materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime would depend on its specific application. For example, in a biochemical context, it might interact with specific enzymes or receptors, altering their activity. The chloro and oxime groups could play a role in binding to molecular targets or undergoing chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Benzoxazine-2,3(4H)-dione: Lacks the chloro and oxime groups.

    6-Chloro-2H-1,4-benzoxazine-2,3(4H)-dione: Lacks the oxime group.

    2H-1,4-Benzoxazine-2,3(4H)-dione 3-oxime: Lacks the chloro group.

Uniqueness

The presence of both the chloro and oxime groups in 6-Chloro-2H-1,4-benzoxazine-2,3(4H)-dione 3-oxime makes it unique, potentially offering distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

6-chloro-3-(hydroxyamino)-1,4-benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O3/c9-4-1-2-6-5(3-4)10-7(11-13)8(12)14-6/h1-3,13H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIZHPMSDOKGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(C(=O)O2)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.